CEP-7055 CEP-7055 CEP-18770 is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Proteasome inhibitor CEP 18770 represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Brand Name: Vulcanchem
CAS No.: 402857-58-3
VCID: VC0523183
InChI: InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)
SMILES: CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C
Molecular Formula: C32H35N3O4
Molecular Weight: 525.6 g/mol

CEP-7055

CAS No.: 402857-58-3

Cat. No.: VC0523183

Molecular Formula: C32H35N3O4

Molecular Weight: 525.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CEP-7055 - 402857-58-3

Specification

CAS No. 402857-58-3
Molecular Formula C32H35N3O4
Molecular Weight 525.6 g/mol
IUPAC Name 3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate
Standard InChI InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)
Standard InChI Key UHEBDUAFKQHUBV-UHFFFAOYSA-N
SMILES CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C
Canonical SMILES CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C
Appearance Solid powder

Introduction

Structural and Pharmacological Profile of CEP-7055

CEP-7055, chemically designated as 3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate, belongs to the class of indolocarbazole derivatives. Its molecular formula is C32H35N3O4\text{C}_{32}\text{H}_{35}\text{N}_{3}\text{O}_{4}, with a molecular weight of 525.6 g/mol . The compound was engineered as an ester derivative of CEP-5214 to enhance aqueous solubility and oral absorption, addressing limitations of earlier analogs .

Mechanism of Action

CEP-7055 functions as a pan-VEGF receptor tyrosine kinase inhibitor, selectively targeting VEGF-R1 (Flt-1), VEGF-R2 (KDR), and VEGF-R3 (Flt-4) . By binding to the ATP-binding pocket of these receptors, it blocks VEGF-mediated autophosphorylation, thereby disrupting downstream signaling pathways critical for angiogenesis and tumor survival. Preclinical assays demonstrated inhibitory concentrations (IC50_{50}) of 12 nM for VEGF-R1, 18 nM for VEGF-R2, and 17 nM for VEGF-R3, establishing its potency relative to contemporary inhibitors like sunitinib and sorafenib .

Preclinical Development and Efficacy

In Vitro Studies

In human umbilical vein endothelial cells (HUVECs), CEP-7055 inhibited VEGF-stimulated receptor phosphorylation at IC50_{50} values as low as 10 nM . The compound also suppressed capillary tube formation in Matrigel assays at nanomolar concentrations, confirming its antiangiogenic potential .

In Vivo Antitumor Activity

Murine models across diverse tumor types revealed dose-dependent efficacy:

Tumor ModelDose (mg/kg)Inhibition Rate
A375 Melanoma23.850–90%
U251MG Glioblastoma23.860%
MCF-7 Breast Cancer11.9–23.855%
ASPC-1 Pancreatic23.870%

Notably, chronic administration over 65 days showed no significant toxicity, supporting its tolerability profile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator